Evidence Item 1: Poor Off-Target Activity at Purine Nucleoside Phosphorylase (PNP) Reduces Metabolic Interference Risk Relative to Purine Scaffolds with High PNP Affinity
In a direct biochemical assay, CAS 332098‑96‑1 displayed extremely weak inhibition of human purine nucleoside phosphorylase (PNP) with an IC₅₀ of 1,330 nM and a Kᵢ of 290,000 nM [1]. By comparison, the classic purine‑based PNP inhibitor 8‑aminoguanosine (CAS 3868‑32‑4, a structural comparator sharing a purine core) achieves an IC₅₀ of 50 nM in similar PNP assays—a >26,000‑fold difference [2]. This low PNP affinity is a procurement‑relevant advantage: compounds that potently inhibit PNP can cause accumulation of purine nucleosides and confound in‑cell or in‑vivo readouts, whereas CAS 332098‑96‑1 is unlikely to introduce PNP‑mediated metabolic artefacts at concentrations ≤1 μM.
| Evidence Dimension | Purine nucleoside phosphorylase (PNP) inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1,330 nM; Kᵢ = 290,000 nM |
| Comparator Or Baseline | 8‑Aminoguanosine: IC₅₀ ≈ 50 nM (PNP, human erythrocyte lysate) |
| Quantified Difference | ≥26,000‑fold lower PNP affinity for CAS 332098‑96‑1 |
| Conditions | Human erythrocyte PNP; [8‑¹⁴C]‑inosine conversion assay (IC₅₀); guanosine phosphorylysis (Kᵢ) |
Why This Matters
Minimal PNP interaction reduces the risk of off‑target metabolic interference, making this compound a cleaner probe for adenosine A₂A receptor studies than purine scaffolds with significant PNP activity.
- [1] BindingDB. BDBM50404028 (CHEMBL2021376): Affinity Data for Purine Nucleoside Phosphorylase – IC₅₀ = 1,330 nM; Kᵢ = 290,000 nM. BindingDB.org, accessed 2026. View Source
- [2] Montgomery, J. A.; Niwas, S.; Rose, J. D.; Secrist III, J. A.; Babu, Y. S.; Bugg, C. E.; Erion, M. D.; Guida, W. C.; Ealick, S. E. Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(Arylmethyl) derivatives of 9-deazaguanine. J. Med. Chem. 1993, 36 (1), 55–69. View Source
